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Compound of Interest

Compound Name: 2-(Sulfamoylmethyl)benzamide

CAS No.: 27349-57-1

Cat. No.: B2574923

Get Quote

Executive Summary & Context
2-(Sulfamoylmethyl)benzamide (CAS: 27349-57-1) is the open-ring amide derivative of the

antiepileptic drug Zonisamide. It typically forms via the reductive cleavage or hydrolysis of the

1,2-benzisoxazole ring under stress conditions (alkaline hydrolysis or photolytic degradation).

Distinguishing this impurity from the parent drug is critical in pharmaceutical quality control

(QC) and stability studies.

This guide outlines the definitive spectroscopic markers (NMR, IR, Mass Spec) to differentiate

the two species, focusing on the diagnostic shift from the isoxazole core (Zonisamide) to the

benzamide core (Impurity).
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Feature Zonisamide (Parent Drug)

2-

(Sulfamoylmethyl)benzamide

(Impurity)

Structure 1,2-Benzisoxazole core Benzamide (Open Ring)

Formula

Mol.[1][2][3] Weight 212.23 g/mol 214.24 g/mol (+2 Da)

CAS Number 68291-97-4 27349-57-1

Key Functional Groups
Isoxazole (C=N-O),

Sulfonamide

Primary Amide (-CONH

), Sulfonamide

Solubility Moderate (Water/Ethanol)
Higher Polarity (due to extra H-

bonding)

Spectroscopic Data Analysis[4]
A. Mass Spectrometry (MS)
The most immediate differentiator is the molecular ion shift. The impurity corresponds to the

reductive ring opening (addition of 2H) or hydrolysis (addition of H

O to a nitrile intermediate, though the formula here matches the +2H reduction product relative
to the isoxazole).
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Parameter Zonisamide

2-

(Sulfamoylmethyl)be

nzamide

Diagnostic Note

[M+H] m/z 213 m/z 215

+2 Da shift confirms

ring

opening/reduction.

[M-H] m/z 211 m/z 213

Negative mode ESI is

sensitive for

sulfonamides.

Fragmentation
Loss of

(m/z ~132)

Loss of

(Amide) or

The benzamide

moiety typically yields

a benzoyl cation (m/z

105) or similar

fragment.

B. Infrared Spectroscopy (FT-IR)
The disappearance of the isoxazole ring and appearance of the amide carbonyl is the primary

IR signature.
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Region
Zonisamide (cm

)

2-

(Sulfamoylmethyl)be

nzamide (cm

)

Interpretation

Carbonyl (C=O)
Absent (Isoxazole

ring)
1650 – 1690 (Strong)

Primary Amide I band.

Definitive proof of ring

opening.

C=N / C=C
~1610, 1530

(Isoxazole/Aromatic)
~1600 (Aromatic only)

Loss of specific

isoxazole C=N

stretch.

N-H Stretch
3200–3400

(Sulfonamide only)

3150–3450

(Broader/Multiple)

Overlap of

Sulfonamide (-SO

NH

) and Carboxamide (-

CONH

) bands.

S=O Stretch
~1340 (asym), 1150

(sym)
~1330, 1150

Sulfonamide group

remains intact; shifts

are minimal.

C. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d

(Standard for polar sulfonamides)
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Proton
Environment

Zonisamide (

ppm)

2-

(Sulfamoylmethyl)be

nzamide (

ppm)

Differentiation

Strategy

-CH

- (Methylene)
~4.80 (s, 2H) ~4.50 – 4.70 (s, 2H)

Slight upfield shift

expected due to loss

of the electron-

withdrawing isoxazole

ring.

Sulfonamide -NH ~7.5 – 7.8 (br s, 2H) ~7.2 – 7.6 (br s, 2H)

Present in both.

Exchangeable with D

O.

Carboxamide -NH Absent
~7.8 – 8.2 (br s, 1H) &

~7.2 (br s, 1H)

Key Marker: Two new

exchangeable protons

appear. Often split

due to restricted

rotation.

Aromatic Protons 7.6 – 8.1 (m, 4H) 7.4 – 7.9 (m, 4H)

Pattern changes from

1,2-benzisoxazole to

1,2-disubstituted

benzene.

Analyst Note: In Zonisamide, the methylene protons are adjacent to the isoxazole ring (strong

acceptor). In the impurity, they are adjacent to a phenyl ring and a sulfonamide, leading to a

subtle but reproducible chemical shift change. The appearance of the amide carbonyl carbon at

~170 ppm in

C NMR is also diagnostic.
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Degradation & Formation Pathway
Understanding the origin of 2-(Sulfamoylmethyl)benzamide aids in controlling it during

synthesis and storage.

Zonisamide
(1,2-Benzisoxazole-3-methanesulfonamide)

MW: 212

Open-Ring Intermediate
(Ketimine/Enol)Reductive Cleavage

(N-O Bond Break)

2-(Sulfamoylmethyl)benzoic Acid
(Acid Impurity)

MW: 215

Hydrolysis
(Strong Acid/Base)

2-Sulfamoylacetylphenol
(SMAP - Metabolite)

MW: 213

Metabolic Reduction
(CYP3A4)

2-(Sulfamoylmethyl)benzamide
(Amide Impurity)

MW: 214

Tautomerization
(+ 2H)

Click to download full resolution via product page

Figure 1: Degradation and metabolic pathways of Zonisamide leading to amide and acid

impurities.

Experimental Protocols
Protocol A: HPLC Analysis for Impurity Detection
To separate Zonisamide from 2-(Sulfamoylmethyl)benzamide, a reverse-phase gradient

method is recommended due to the polarity difference.

Column: C18 (e.g., Waters Symmetry C18, 150 x 3.9 mm, 5 µm).

Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.5).

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 60% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm (Zonisamide
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) and 240 nm (Benzamide region).

Expected Elution: The Amide Impurity (more polar) will elute before Zonisamide.

Protocol B: Sample Preparation for NMR
Solvent Selection: Use DMSO-d

(99.9% D) to ensure solubility of the sulfonamide moiety and visibility of exchangeable amide
protons.

Concentration: Prepare a 10-15 mg/mL solution.

Acquisition: Run standard

H (16 scans) and D

O exchange experiments.

Observation: Upon D

O addition, the signals at ~7.5 ppm (Sulfonamide) and ~7.8/7.2 ppm (Carboxamide) will
disappear, confirming they are N-H protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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